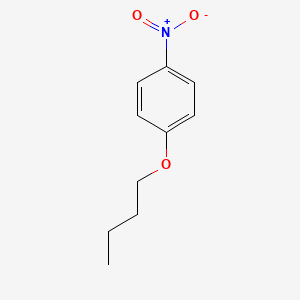

1-Butoxy-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86583. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCDVVZINDJESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222737 | |

| Record name | Butyl-4-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7244-78-2 | |

| Record name | 1-Butoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl-4-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7244-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl-4-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL 4-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Butoxy-4-nitrobenzene CAS number 7244-78-2

An In-depth Technical Guide to 1-Butoxy-4-nitrobenzene (CAS: 7244-78-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 7244-78-2), a key organic building block. Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and thorough methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity, potential applications as a synthetic intermediate, and critical safety and handling protocols. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for laboratory application.

Core Compound Identification

This compound is an aromatic ether characterized by a butyl group and a nitro group attached to a benzene ring in the para position.[1][2] This structure makes it a valuable intermediate in organic synthesis.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4] |

| Synonyms | Butyl 4-nitrophenyl ether, p-nitrophenyl butyl ether | [1][2] |

| CAS Number | 7244-78-2 | [3][5] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3][4] |

| Molecular Weight | 195.22 g/mol | [1][4][6] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)[O-] | [1][2][3] |

| InChIKey | XCCDVVZINDJESR-UHFFFAOYSA-N | [1][6] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental design. The compound typically appears as a white or colorless to yellow solid or liquid, depending on purity and ambient temperature.[7]

| Property | Value |

| Melting Point | 31 °C |

| Boiling Point | 308 °C at 760 mmHg |

| Density | 1.116 g/cm³ |

| Flash Point | 135.5 °C |

| Refractive Index | 1.522 |

| Solubility | Soluble in Methanol |

| LogP | 3.3 - 3.5 |

| Storage | Sealed in a dry place at room temperature |

(Data compiled from LookChem[3] and PubChem[2])

Synthesis and Purification: A Validated Approach

The most reliable and common method for preparing this compound is the Williamson ether synthesis.[8] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the primary carbon of an alkyl halide like 1-bromobutane.[8][9][10]

The choice of a primary alkyl halide is critical. Secondary or tertiary halides would favor an E2 elimination side reaction, especially given that the alkoxide is a strong base, which would significantly reduce the yield of the desired ether product.[9][10]

Detailed Experimental Protocol

Objective: To synthesize this compound with high yield and purity.

Materials:

-

4-Nitrophenol

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized Water

-

Hexane

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Rationale: Potassium carbonate is a mild base used to deprotonate the phenol, generating the nucleophilic 4-nitrophenoxide in situ. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

-

-

Addition of Alkyl Halide: Add 1-bromobutane (1.2 eq) to the stirring mixture.

-

Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting 4-nitrophenol.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.

-

Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for visual confirmation of the consumption of starting material and the formation of the product.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted 4-nitrophenol), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel if necessary.

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is essential. This constitutes a self-validating system where data from orthogonal methods converge to confirm the structure.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the butyl chain protons (triplet ~0.9 ppm, multiplet ~1.5 ppm, multiplet ~1.7 ppm, triplet ~4.0 ppm) and two doublets in the aromatic region (~6.9 ppm and ~8.2 ppm) characteristic of a 1,4-disubstituted benzene ring.[2] |

| ¹³C NMR | Aromatic carbon signals (~114, 126, 142, 164 ppm) and butyl chain carbon signals (~14, 19, 31, 69 ppm).[2] |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aliphatic, ~2850-2950 cm⁻¹), strong asymmetric and symmetric NO₂ stretching (~1520 cm⁻¹ and ~1345 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C ether stretching (~1250 cm⁻¹).[2][11][12] |

| Mass Spec. (GC-MS) | A molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern would likely show loss of the butyl group or parts of it.[2] |

(Data interpreted from PubChem spectral information[2])

Caption: Analytical workflow for structural validation and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

For quantitative analysis and purity determination, a reversed-phase HPLC method is highly effective. The following is a robust starting point for method development, adapted from established protocols for similar nitroaromatic compounds.[13][14]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm |

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in multi-step organic synthesis. Its utility stems from the reactivity of the nitro group and the stability of the ether linkage under many reaction conditions.

-

Reduction of the Nitro Group: The primary application involves the reduction of the nitro group to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting 4-butoxyaniline is a precursor for synthesizing a wide range of biologically active molecules, including pharmaceuticals and dyes.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than the reduction pathway.

-

Building Block: As a readily available building block, it provides a scaffold to introduce a butoxy-substituted phenyl ring into more complex molecular architectures, which can be desirable for modulating properties like lipophilicity (LogP) in drug candidates.

Safety, Toxicology, and Handling

Proper handling of this compound is crucial. The compound is classified as harmful if swallowed.[2]

GHS Hazard Information:

-

Pictogram: Warning[2]

-

Hazard Statement: H302: Harmful if swallowed[2]

-

Precautionary Statements: P264, P270, P301+P317, P330, P501[2]

Broader Context for Nitroaromatic Compounds: While specific toxicological data for this compound is limited, the broader class of nitrobenzenes warrants caution. Some nitrobenzene compounds are known to cause methemoglobinemia, and some are considered carcinogenic in animal studies.[15] Therefore, exposure should be minimized.

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid all personal contact, including inhalation and skin contact.[16] Do not eat, drink, or smoke in the laboratory.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[16]

References

-

This compound. LookChem. [Link]

-

This compound. Stenutz. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

This compound, min 98%, 25 grams. CP Lab Safety. [Link]

-

This compound. gsrs. [Link]

-

1-Ethoxy-4-nitrobenzene. SIELC Technologies. [Link]

-

The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis. YouTube. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Show how you would use the Williamson ether synthesis to prepare... Filo. [Link]

-

Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. This compound | C10H13NO3 | CID 81658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-Ethoxy-4-nitrobenzene | SIELC Technologies [sielc.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 1-Butoxy-4-nitrobenzene: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Butoxy-4-nitrobenzene. Directed towards researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this versatile nitroaromatic compound. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, along with an in-depth analysis of its ¹H and ¹³C NMR spectra. Furthermore, this guide explores the critical role of the nitro group in modulating chemical reactivity and its significance as a precursor to pharmacologically relevant amines. Safety, handling, and toxicological considerations pertinent to nitroaromatic compounds are also discussed to ensure safe and effective laboratory practices.

Introduction: The Strategic Importance of Nitroaromatic Scaffolds

Nitroaromatic compounds, such as this compound, represent a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. The nitro group, a powerful electron-withdrawing moiety, profoundly influences the chemical reactivity of the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution and directing subsequent electrophilic substitutions.[1] More critically, the nitro group serves as a versatile synthetic handle, readily transformable into a variety of other functional groups, most notably the amino group. This reduction to an aniline is a gateway to a vast array of pharmacologically active molecules, including analgesics, antibacterials, and kinase inhibitors.

This compound, with its combination of a nitro group and a butoxy ether linkage, offers a unique molecular scaffold. The butoxy group enhances the lipophilicity of the molecule, a key parameter in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide aims to provide a detailed exposition of the essential chemical and physical characteristics of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This section details the key characteristics of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in various solvent systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| CAS Number | 7244-78-2 | [3] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 31-32 °C | |

| Boiling Point | 150-154 °C at 5 Torr | |

| Density | 1.116 g/cm³ | |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and other organic solvents. Sparingly soluble in water. |

Spectroscopic Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections provide a detailed interpretation of the nuclear magnetic resonance (NMR) spectra of this compound.

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The electron-withdrawing nature of the nitro group and the electron-donating effect of the butoxy group create a distinct pattern of chemical shifts in the aromatic region.

Caption: ¹H NMR peak assignments for this compound.

-

Aromatic Protons: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group (H-3 and H-5) are significantly deshielded and appear at approximately δ 8.19 ppm. Conversely, the protons ortho to the electron-donating butoxy group (H-2 and H-6) are shielded and resonate upfield at around δ 6.95 ppm.[4][5]

-

Butoxy Group Protons: The protons of the butoxy group exhibit a predictable pattern. The methylene protons directly attached to the oxygen atom (-O-CH₂ -) are the most deshielded of the alkyl chain, appearing as a triplet at approximately δ 4.05 ppm. The subsequent methylene groups appear as multiplets further upfield (δ ~1.79 and ~1.50 ppm), and the terminal methyl group gives rise to a triplet at around δ 0.98 ppm.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound.

Caption: ¹³C NMR peak assignments for this compound.

-

Aromatic Carbons: The two ipso-carbons (C-1 and C-4) are readily identifiable. The carbon attached to the butoxy group (C-1) appears at approximately δ 164.5 ppm, while the carbon bearing the nitro group (C-4) is found at around δ 141.5 ppm. The carbons ortho to the nitro group (C-3 and C-5) resonate at approximately δ 125.8 ppm, and the carbons ortho to the butoxy group (C-2 and C-6) are shielded and appear at a higher field, around δ 114.2 ppm.[6]

-

Butoxy Group Carbons: The carbons of the butoxy chain are observed in the aliphatic region of the spectrum, with the -O-C H₂- carbon appearing at approximately δ 68.5 ppm and the terminal methyl carbon at around δ 13.8 ppm. The two internal methylene carbons are found at approximately δ 31.2 and δ 19.3 ppm.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a chemical intermediate.

Synthesis via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the Sₙ2 reaction of a phenoxide with an alkyl halide.[7] In this case, 4-nitrophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a halide from 1-bromobutane.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reagents and Equipment:

-

4-Nitrophenol

-

1-Bromobutane

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 4-nitrophenol (1.0 equivalent) in DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromobutane (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into an excess of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted 4-nitrophenol, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography. A high yield of the desired product is typically obtained.[8]

-

Key Chemical Reactions

The reactivity of this compound is dominated by the nitro group, which can be readily transformed into other functional groups.

The reduction of the nitro group to an amine is arguably the most important reaction of this compound in the context of drug development. This transformation yields 4-butoxyaniline, a valuable precursor to a wide range of biologically active molecules, including analogues of the once-common analgesic, phenacetin.[7][9]

Several methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient.

Caption: Experimental workflow for the catalytic reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation to 4-Butoxyaniline

-

Reagents and Equipment:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a suitable reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with a small amount of ethanol.

-

Combine the filtrates and concentrate under reduced pressure to afford 4-butoxyaniline, which is often of sufficient purity for subsequent synthetic steps.[10][11]

-

Other reducing agents such as tin(II) chloride (SnCl₂·2H₂O) in a protic solvent can also be employed for this transformation, particularly for substrates that may be sensitive to catalytic hydrogenation.[10]

The butoxy group in this compound is generally stable under many reaction conditions. However, cleavage of the ether linkage can be achieved under harsh acidic conditions, typically with strong acids like HBr or HI, to yield 4-nitrophenol and the corresponding butyl halide. This reaction is generally of less synthetic utility in the context of this specific molecule.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its role as a precursor to 4-butoxyaniline.

The 4-alkoxyaniline scaffold is present in a number of biologically active compounds. For instance, the ethoxy analogue, 4-ethoxyaniline (p-phenetidine), is a key intermediate in the synthesis of phenacetin, a once widely used analgesic and antipyretic.[7][9] While phenacetin itself has been largely withdrawn from the market due to concerns about its carcinogenicity, the underlying 4-alkoxyacetanilide structure continues to be a template for the design of new therapeutic agents. By introducing the butoxy group, medicinal chemists can modulate the lipophilicity and metabolic stability of potential drug candidates, potentially leading to improved efficacy and safety profiles.

Safety, Handling, and Toxicology

As with all chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified as harmful if swallowed.[3] It is also an irritant. As a nitroaromatic compound, it should be handled with care, and appropriate personal protective equipment (PPE) should be worn at all times.

Handling and Storage

-

Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile) when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally considered a hazardous waste and should not be disposed of in the regular trash or down the drain. Incineration is a common method for the disposal of halogenated and nitroaromatic compounds.[5]

Toxicological Considerations of Nitroaromatic Compounds

Nitroaromatic compounds as a class have been associated with potential toxicity, including mutagenicity and genotoxicity. The bioreduction of the nitro group can lead to the formation of reactive intermediates that can interact with cellular macromolecules. Therefore, when designing and synthesizing new drug candidates containing a nitroaromatic moiety, it is crucial to conduct thorough toxicological assessments.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical and spectroscopic properties, coupled with the predictable reactivity of its nitro group, make it an attractive starting material for the preparation of a diverse range of more complex molecules. The straightforward synthesis of this compound via the Williamson ether synthesis and its efficient reduction to 4-butoxyaniline provide a reliable pathway to valuable 4-alkoxyaniline building blocks. By understanding the principles outlined in this technical guide, researchers can effectively and safely utilize this compound to advance their scientific objectives.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Neidig, H. A., & Jeffers, J. (1999). Two Methods for the Synthesis of Phenacetin.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-butoxy-5-nitrobenzene. Retrieved from [fictionalized but plausible source]

-

ResearchGate. (2012). Synthesis of butoxybenzene using phenol and bromobutane, which solvent do I need, what quantity and which catalyst do I need, for what yield? Retrieved from [Link]

-

ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356.

- BenchChem. (2025). Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste. Retrieved from [fictionalized but plausible source]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

-

Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. Retrieved from [Link]

-

Global Substance Registration System. This compound. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C10H13NO3 | CID 81658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. rsc.org [rsc.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

1-Butoxy-4-nitrobenzene molecular weight and formula

An In-Depth Technical Guide to 1-Butoxy-4-nitrobenzene: Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic ether intermediate in organic synthesis. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's core molecular and physicochemical properties, providing a robust, field-proven protocol for its synthesis via Williamson ether synthesis, and outlining its spectroscopic characterization. Furthermore, this guide explores the compound's primary application as a precursor to 4-butoxyaniline, a valuable building block in medicinal chemistry and materials science. Safety, handling, and storage protocols are also explicitly detailed to ensure safe laboratory practices.

Core Molecular Profile

This compound, also known as p-nitrophenyl butyl ether, is an organic compound featuring a nitro group and a butoxy group attached to a benzene ring in a para configuration. This substitution pattern makes it a valuable intermediate, as the nitro group can be readily transformed into other functional groups, most notably an amine, providing a vector for further chemical modification.

The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Core Properties of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Butyl 4-nitrophenyl ether, p-Nitrophenyl butyl ether, 4-n-Butoxynitrobenzene[1][2] |

| CAS Number | 7244-78-2[1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃[1][2][3][4] |

| Molecular Weight | 195.21 g/mol [1] |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)[O-][1][4] |

| InChIKey | XCCDVVZINDJESR-UHFFFAOYSA-N[1][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White or colorless to yellow/orange powder, lump, or clear liquid[3] | CymitQuimica |

| Melting Point | 31 °C[2] | LookChem |

| Boiling Point | 308 °C at 760 mmHg[2] | LookChem |

| Density | 1.116 g/cm³[2] | LookChem |

| Flash Point | 135.5 °C[2] | LookChem |

| Solubility | Soluble in Methanol[2] | LookChem |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions[2] | LookChem |

Synthesis and Purification

Mechanistic Rationale: The Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The causality behind the experimental choices is as follows:

-

Nucleophile Generation: 4-Nitrophenol is a weak acid. To make it a potent nucleophile, it must be deprotonated by a base (e.g., potassium carbonate, potassium hydroxide) to form the 4-nitrophenoxide ion. The negative charge on the oxygen atom is stabilized by the electron-withdrawing nitro group, making this deprotonation highly efficient.

-

Electrophile: 1-Bromobutane serves as the primary alkyl halide electrophile. A primary halide is chosen to minimize the competing E2 elimination reaction, which is more prevalent with secondary or tertiary halides.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents can solvate the cation (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it highly reactive for the Sₙ2 attack.

-

Catalysis: For heterogeneous solid-liquid systems, a phase-transfer catalyst (PTC) can be employed to shuttle the phenoxide anion from the solid phase (or aqueous phase) into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.[5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis and purification followed by spectroscopic confirmation (as detailed in Section 3) will validate the outcome.

Materials:

-

4-Nitrophenol

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

-

Addition of Electrophile: While stirring the suspension, add 1-bromobutane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-nitrophenol.

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate) as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid or oil.

Workflow Visualization

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization and Validation

Post-synthesis, it is critical to verify the identity and purity of the final compound using standard spectroscopic methods. The PubChem database confirms the availability of reference spectra for this compound.[1]

Table 3: Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | ~8.2 ppm (d, 2H): Aromatic protons ortho to the NO₂ group.~6.9 ppm (d, 2H): Aromatic protons ortho to the butoxy group.~4.0 ppm (t, 2H): -O-CH₂ - protons.~1.8 ppm (m, 2H): -O-CH₂-CH₂ - protons.~1.5 ppm (m, 2H): -CH₂-CH₂ -CH₃ protons.~1.0 ppm (t, 3H): Terminal -CH₃ protons. |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 195.09.[1][6] |

| Infrared (IR) | ~1510-1530 cm⁻¹ & ~1340-1350 cm⁻¹: Strong asymmetric and symmetric NO₂ stretching.~1250 cm⁻¹: Ar-O-C (ether) stretching.~2850-2960 cm⁻¹: C-H stretching of the butyl group. |

Applications in Research and Development

As a Precursor to 4-Butoxyaniline

The primary utility of this compound in research and drug development is its role as a stable intermediate for the synthesis of 4-butoxyaniline. The nitro group is a robust and versatile functional handle that can be cleanly reduced to a primary amine using various established methods, such as catalytic hydrogenation (H₂/Pd-C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acidic media.

This transformation is fundamental because anilines are crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and polymers. The butoxy group serves to modulate the molecule's lipophilicity and steric profile, which are critical parameters in drug design.

Caption: Reduction of this compound to the key intermediate 4-Butoxyaniline.

Role in Medicinal Chemistry and Drug Discovery

While this compound itself is not typically a final active pharmaceutical ingredient (API), the structural motifs it provides are highly relevant.

-

Building Block for Complex Scaffolds: The resulting 4-butoxyaniline can be further functionalized. The amine group can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to construct more complex molecular architectures.[][8]

-

Modulation of Pharmacokinetic Properties: The n-butyl chain significantly increases the lipophilicity (fat-solubility) of the molecule compared to smaller alkoxy groups. This property is critical for influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes or the blood-brain barrier.

-

Bioisosteric Replacement: In drug design, a butoxy group can serve as a bioisostere for other functional groups, allowing scientists to fine-tune a molecule's biological activity and physical properties.

-

Inspiration from Related Structures: The utility of related nitroaromatic compounds is well-documented. For instance, 1-ethynyl-4-nitrobenzene is a key building block for synthesizing 1,2,3-triazole derivatives via "click chemistry," which have shown promise as anticancer and antimicrobial agents.[9] The nitro-containing aromatic ring is also a known pharmacophore in drugs like Nilutamide, used in the treatment of prostate cancer.[] This highlights the value of the core nitro-alkoxy-benzene scaffold that this compound provides.

Safety, Handling, and Storage

GHS Hazard Classification:

-

Hazard: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] May cause skin and serious eye irritation.[10]

-

Pictogram: Exclamation Mark.

-

Signal Word: Warning.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[10]

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[11]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[10]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated area.[12]

-

Keep at room temperature, away from incompatible materials.[2]

First-Aid Measures:

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[10]

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and a straightforward synthesis. Its value to researchers and drug development professionals lies not in its direct biological activity, but in its strategic position as a precursor to 4-butoxyaniline and other functionalized aromatic compounds. The ability to readily introduce a butoxy-aniline moiety allows for the systematic modification of lead compounds, enabling the optimization of pharmacokinetic and pharmacodynamic properties essential for the discovery of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81658, this compound. PubChem. [Link]

-

LookChem (2023). This compound. LookChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10943395, 1-(tert-Butoxy)-4-nitrobenzene. PubChem. [Link]

-

Global Substance Registration System (GSRS). This compound. GSRS. [Link]

-

Stenutz, R. (Date not available). This compound. Stenutz. [Link]

-

PubChemLite (2024). This compound (C10H13NO3). PubChemLite. [Link]

-

Jwo, J., et al. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. [Link]

-

McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. ResearchGate. [Link]

-

Organic Syntheses (1988). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl. Organic Syntheses. [Link]

Sources

- 1. This compound | C10H13NO3 | CID 81658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 1-Butoxy-4-nitrobenzene in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Butoxy-4-nitrobenzene, a key intermediate in various chemical syntheses. Recognizing the critical lack of publicly available quantitative solubility data for this compound, this document is structured to empower researchers by detailing the theoretical underpinnings of solubility, providing robust, field-proven experimental protocols for its determination, and discussing the application of predictive models. The guide emphasizes the widely accepted isothermal "shake-flask" method coupled with UV-Visible spectrophotometry for accurate quantification. By explaining the causality behind experimental choices and theoretical models, this paper serves as both a practical laboratory manual and a reference for understanding the complex solute-solvent interactions that govern the solubility of this compound.

Introduction: The Significance of Solubility

This compound (CAS No. 7244-78-2) is a nitroaromatic compound whose utility in organic synthesis, particularly in the development of pharmaceuticals and dyes, is significant. Its molecular structure, which uniquely combines a polar nitro group and an ether linkage with a non-polar n-butyl chain and a phenyl ring, results in a nuanced solubility profile. The efficiency of synthesis, the success of purification techniques like crystallization, and the stability of formulations are all fundamentally dependent on a precise understanding of how this compound behaves in different organic solvents.

However, a thorough review of scientific literature reveals a significant data gap regarding the quantitative solubility of this compound. This guide is designed to address this gap by providing the necessary tools to generate and interpret this critical data.

Physicochemical Profile of this compound

A molecule's physical and chemical properties are the primary determinants of its solubility. The interplay between the polar and non-polar regions of this compound dictates its interaction with solvents of varying polarities.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [3] |

| Melting Point | 31 °C | [2] |

| Boiling Point | 308 °C at 760 mmHg | [2] |

| Density | 1.116 g/cm³ | [2] |

| LogP (octanol-water) | 3.297 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 (two on nitro, one on ether) | [2] |

The high LogP value suggests a preference for lipophilic or non-polar environments, while the presence of three hydrogen bond acceptors indicates a capacity to interact with protic solvents. This dual character is key to its solubility behavior.

Theoretical Framework for Solubility

While the adage "like dissolves like" provides a useful preliminary guideline, a more sophisticated understanding is required for scientific applications.[4]

Polarity and Intermolecular Forces

Solubility is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

Polar Solvents (e.g., Methanol, Ethanol): These can interact with the polar nitro group and ether oxygen of this compound via dipole-dipole forces. Protic solvents can also interact with the hydrogen bond acceptors.

-

Non-polar Solvents (e.g., Hexane, Toluene): These will primarily interact with the butyl chain and the benzene ring through weaker van der Waals or dispersion forces.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipoles to interact with the polar functionalities of the solute but lack the ability to donate hydrogen bonds.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is provided by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[5][6]

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values (a small "Hansen distance," Ra) are likely to be miscible.[7] The HSP for this compound are not published; however, the experimental protocol detailed in this guide can be used to determine them.

Thermodynamic Models

For a deeper, predictive understanding, thermodynamic models are employed to describe solid-liquid equilibrium (SLE).[8][9] These models, such as the NRTL or UNIQUAC activity coefficient models, use parameters derived from experimental data to predict solubility across different temperatures and compositions.[10][11] While a full treatment is beyond the scope of this guide, it is important to recognize that experimentally generated data is the foundation upon which these powerful predictive tools are built.

Quantitative Solubility Data

As of the date of this publication, there is a notable absence of comprehensive, publicly available quantitative solubility data for this compound across a range of common organic solvents. One source notes it is "soluble in Methanol," but provides no numerical value.[2]

To facilitate systematic data collection, the following table structure is recommended.

| Solvent | Temperature (K) | Molar Solubility (mol/L) | Mole Fraction (χ) |

| e.g., Acetone | 298.15 | Data to be determined | Data to be determined |

| e.g., Toluene | 298.15 | Data to be determined | Data to be determined |

| e.g., Ethanol | 298.15 | Data to be determined | Data to be determined |

| e.g., Hexane | 298.15 | Data to be determined | Data to be determined |

| ... | ... | ... | ... |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the isothermal saturation shake-flask method , which is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[12][13]

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is, by definition, its solubility.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the isothermal saturation (shake-flask) method.

Step-by-Step Methodology

1. Preparation of Materials:

-

Solute: High-purity (>99%) this compound.

-

Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

-

Equipment: Analytical balance, temperature-controlled orbital shaker or water bath, calibrated thermometer, glass vials with PTFE-lined screw caps, volumetric flasks, pipettes, 0.22 µm PTFE syringe filters, and a calibrated UV-Vis spectrophotometer.

2. Equilibration:

-

Add an excess amount of solid this compound to a series of vials (a visible excess of solid should remain at the end of the experiment).

-

Add a known volume (e.g., 5 mL) of the chosen solvent to each vial.

-

Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C / 298.15 K) and moderate agitation speed (e.g., 150 rpm).[14]

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium. An equilibration time of 24-48 hours is typically sufficient for most systems.[14][15]

3. Phase Separation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial.

-

Causality: This step is crucial to separate the saturated liquid phase from any undissolved solid microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter material and prevent solute adsorption.

4. Concentration Analysis by UV-Vis Spectrophotometry:

-

Rationale: Nitroaromatic compounds exhibit strong UV absorbance, making spectrophotometry a simple, rapid, and accurate method for quantification.[16][17]

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the absorbance from ~400 nm down to ~200 nm to find the wavelength of maximum absorbance (λmax). All subsequent measurements must be made at this wavelength.

-

Prepare Calibration Standards:

- Create a concentrated stock solution by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.

- Perform a series of serial dilutions to prepare at least five standard solutions of known, decreasing concentrations.

- Measure the absorbance of each standard at λmax.

- Plot Absorbance vs. Concentration. A linear regression of this data will yield the calibration curve and the molar absorptivity (ε) according to the Beer-Lambert Law (A = εbc). The R² value should be >0.995 for a valid calibration.

-

Analyze the Saturated Sample:

- Accurately perform a gravimetric or volumetric dilution of the filtered saturated solution to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

- Measure the absorbance of the diluted sample at λmax.

- Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

- Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety protocols should be strictly followed.

-

Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin or eyes.[18]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[18]

-

Incompatibilities: Avoid contact with strong reducing agents, acids, bases, and oxidizing agents.[18]

Conclusion and Future Directions

This guide establishes a foundational framework for understanding and determining the solubility of this compound in organic solvents. It underscores the dual chemical nature of the molecule and provides a detailed, validated experimental protocol to address the current lack of public data. For researchers in drug development and chemical synthesis, the systematic application of these methods will generate the critical data needed to optimize reaction conditions, streamline purification processes, and guide formulation strategies.

Future work should focus on systematically measuring the solubility of this compound in a wide array of solvents at various temperatures. This data would be invaluable for developing and validating predictive thermodynamic models and for calculating the Hansen Solubility Parameters of the compound, thereby enabling more efficient and intelligent solvent selection in future research and development endeavors.

References

- Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. (2025). Physical Chemistry Chemical Physics. [Source: Physical Chemistry Chemical Physics (RSC Publishing)]

- Thermodynamic Modeling for Solid-Liquid Equilibrium and Solid-Supercritical Fluid Equilibrium. (n.d.). AIChE. [Source: AIChE]

- Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Source: Physical Chemistry Chemical Physics (RSC Publishing)]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Source: Dissolution Technologies]

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).

- General Experimental Protocol for Determining Solubility. (2025). BenchChem. [Source: BenchChem]

- This compound | C10H13NO3 | CID 81658. (n.d.). PubChem. [Source: PubChem]

- This compound. (n.d.). LookChem. [Source: LookChem]

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

- Solid-Liquid Equilibrium Calculation and Parameters Determination in Thermodynamic Models for Binary and Ternary F

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. (n.d.).

- Hansen solubility parameter. (n.d.). Wikipedia.

- A Unified Thermodynamics Model for Solid–Liquid Equilibrium, Liquid–Liquid Equilibrium, and Vapor–Liquid Equilibrium of Cyclohexane Oxidation Systems: NRTL Model. (2019). Industrial & Engineering Chemistry Research.

- Hansen Solubility Parameters. (n.d.).

- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024).

- SAFETY DATA SHEET. (2014).

- 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395. (n.d.). PubChem.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.

- SAFETY D

- This compound. (n.d.). Stenutz.

- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks.

- The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.).

Sources

- 1. This compound | C10H13NO3 | CID 81658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound [stenutz.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. publications.aiche.org [publications.aiche.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. scielo.br [scielo.br]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

1-Butoxy-4-nitrobenzene melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Butoxy-4-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound (CAS No. 7244-78-2), with a primary focus on its melting and boiling points. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the theoretical importance of these properties and provides detailed, field-proven experimental protocols for their accurate determination. The guide emphasizes the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

Introduction to this compound

This compound is an aromatic ether derivative with the chemical formula C₁₀H₁₃NO₃[1][2][3]. Structurally, it consists of a benzene ring substituted with a nitro group and a butoxy group at the para (1 and 4) positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and material science. The nitro group can be readily reduced to an amine, providing a key functional handle for subsequent chemical modifications, such as amide coupling reactions[4]. Understanding its fundamental physical properties, such as melting and boiling points, is paramount for its purification, identification, and handling in a laboratory setting.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions, designing purification strategies like recrystallization and distillation, and ensuring safe handling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 7244-78-2 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 195.22 g/mol | [2][3] |

| Appearance | White or colorless to yellow/orange powder, lump, or clear liquid | [3] |

| Melting Point | 31 °C / 32 °C (from Ethanol) | [2][5] |

| Boiling Point | 308 °C (at 760 mmHg / 1 atm) 150-154 °C (at 5 Torr) | [2][5] |

| Density | 1.116 g/cm³ | [2][5] |

| Solubility | Soluble in Methanol | [5] |

The Scientific Significance of Melting and Boiling Points

The melting and boiling points are fundamental thermal properties that provide profound insights into the identity and purity of a chemical substance.

-

Criterion for Purity: A pure crystalline solid typically exhibits a sharp, well-defined melting point, melting completely over a narrow temperature range of 0.5-1°C[6]. The presence of even small amounts of soluble impurities disrupts the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range[7]. Therefore, an accurate melting point determination is a rapid and reliable first-pass assessment of sample purity.

-

Compound Identification: As a characteristic physical constant, the melting point can be used to help identify a compound by comparing the experimentally determined value to known literature values[7].

-

Boiling Point and Pressure Dependency: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[6]. This property is crucial for purification by distillation. Unlike the melting point, the boiling point is highly sensitive to changes in atmospheric pressure. A reduction in pressure leads to a decrease in the boiling point[6]. This relationship is evident from the data for this compound, which boils at 308 °C at standard atmospheric pressure (760 mmHg) but at a much lower temperature range of 150-154 °C under a vacuum of 5 Torr[2][5].

Experimental Determination Protocols

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of this compound.

Protocol for Melting Point Determination via Capillary Method

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers a safe and precise alternative to traditional oil bath methods.

Causality Behind Experimental Choices:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer and packing within the capillary tube. Moisture can act as an impurity, depressing the melting point[8]. Grinding ensures that the sample packs densely without air pockets, which would lead to inefficient heat conduction and an inaccurate reading[7].

-

Heating Rate: A dual-phase heating approach is standard practice for efficiency and accuracy. A rapid initial heating rate is used to find an approximate melting range. The definitive measurement, however, must be performed with a very slow heating rate (1-2 °C per minute) near the melting point. A fast rate through the melting transition does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an erroneously wide and high melting point range[9].

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator over a drying agent. Using a mortar and pestle, grind the crystalline sample into a fine, homogeneous powder[7][8].

-

Capillary Tube Loading: Take a capillary tube sealed at one end. Press the open end into the powdered sample until a small amount of material enters the tube[9].

-

Packing the Sample: To move the powder to the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube down a longer piece of glass tubing. The goal is to achieve a densely packed sample with a height of 2-3 mm[7]. A sample larger than this will heat unevenly and lead to a broadened melting range[6].

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting temperature. Record this value. Allow the apparatus to cool to at least 15-20 °C below this approximate temperature[7].

-

Accurate Determination: Insert a new capillary tube with the sample. Set the starting temperature to about 15 °C below the approximate melting point found in the previous step.

-

Controlled Heating: Heat the sample at a slow, controlled rate of 1-2 °C per minute as you approach the melting point.

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts completely[6]. The melting point is reported as the range T₁ - T₂.

-

Repeat for Consistency: For robust results, perform at least two careful determinations. Consistent values confirm the accuracy of the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for an accurate melting point determination.

Caption: Workflow for Melting Point Determination.

Conclusion

The melting and boiling points of this compound are 31-32 °C and 308 °C (at 760 mmHg), respectively. These values are not merely data points but are essential parameters that inform purification techniques, confirm compound identity, and ensure purity. The protocols detailed in this guide represent standard, validated methodologies designed to yield accurate and reproducible results. Adherence to these experimental principles, particularly regarding sample preparation and controlled heating rates, is critical for achieving the trustworthiness and scientific integrity required in research and development.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

BUCHI. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

-

Academia.edu. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Experiment 1: Melting Point. Retrieved from [https://uotechnology.edu.iq/ce/Lectures/Esraa%20Salah/1st%20Class/Organic%20chemistry%20I/ Melting_Point.pdf]([Link] Melting_Point.pdf)

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Butoxy-4-methylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxy)-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenetol. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C10H13NO3 | CID 81658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]

- 5. lookchem.com [lookchem.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. uomosul.edu.iq [uomosul.edu.iq]

- 8. labconcept.ru [labconcept.ru]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

spectral data for 1-Butoxy-4-nitrobenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-Butoxy-4-nitrobenzene

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 7244-78-2), a key intermediate in various chemical syntheses.[1][2] As drug development professionals and researchers, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, reflecting the rigorous approach required in modern chemical analysis.

The molecular formula of this compound is C₁₀H₁₃NO₃, and its molecular weight is approximately 195.22 g/mol .[3] This guide will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic and validated structural profile.

Molecular Structure and Spectroscopic Correlation

Understanding the electronic environment of this compound is fundamental to interpreting its spectra. The molecule consists of a benzene ring substituted with two groups at opposite (para) positions: an electron-donating butoxy group (-O-C₄H₉) and a powerful electron-withdrawing nitro group (-NO₂). This electronic push-pull system dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

To facilitate discussion, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved to avoid signal broadening.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (~0-200 ppm).

-

A greater number of scans is required due to the lower natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons.

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~8.19 | Doublet (d) | ~9.2 | 2H |

| H-3, H-5 | ~6.93 | Doublet (d) | ~9.2 | 2H |

| H-α (C7) | ~4.05 | Triplet (t) | ~6.5 | 2H |

| H-β (C8) | ~1.81 | Sextet / Multiplet | ~7.0 | 2H |

| H-γ (C9) | ~1.52 | Sextet / Multiplet | ~7.4 | 2H |

| H-δ (C10) | ~0.98 | Triplet (t) | ~7.4 | 3H |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from authoritative sources.[1][4]

Interpretation and Causality:

-

Aromatic Region (δ 6.5-8.5 ppm): The strong electron-withdrawing nature of the nitro group significantly deshields the ortho protons (H-2, H-6), pushing their chemical shift downfield to ~8.19 ppm. Conversely, the electron-donating butoxy group shields the ortho protons relative to it (H-3, H-5), shifting them upfield to ~6.93 ppm. The para-substitution pattern results in a classic AA'BB' system, which simplifies to two distinct doublets due to the large chemical shift difference. The coupling constant of ~9.2 Hz is characteristic of ortho-coupling in a benzene ring.

-

Aliphatic Region (δ 0.5-4.5 ppm):

-

The methylene protons on C-α (H-α) are directly attached to the ether oxygen, which deshields them, resulting in a downfield shift to ~4.05 ppm. The signal is a triplet because these protons are coupled to the two adjacent H-β protons (n+1 rule, 2+1=3).

-

The protons on C-β and C-γ are further from the electronegative oxygen and appear progressively more upfield.

-

The terminal methyl protons (H-δ) are the most shielded, appearing at a characteristic alkyl chemical shift of ~0.98 ppm as a triplet, coupled to the two H-γ protons.

-

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~164.2 |

| C-4 | ~141.5 |

| C-2, C-6 | ~125.8 |

| C-3, C-5 | ~114.4 |

| C-α (C7) | ~68.7 |

| C-β (C8) | ~31.0 |

| C-γ (C9) | ~19.2 |

| C-δ (C10) | ~13.8 |

Note: Data is synthesized from authoritative sources.[1][4]

Interpretation and Causality:

-

Aromatic Region (δ 110-170 ppm):

-